molecular formula C7H3Br2ClO B1314478 2,4-Dibromobenzoyl chloride CAS No. 59615-16-6

2,4-Dibromobenzoyl chloride

Cat. No.: B1314478
CAS No.: 59615-16-6
M. Wt: 298.36 g/mol
InChI Key: PCZHFYGRQWFUSL-UHFFFAOYSA-N
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Description

2,4-Dibromobenzoyl chloride (C₇H₃Br₂ClO) is a halogenated benzoyl chloride derivative featuring bromine substituents at the 2- and 4-positions of the aromatic ring. This compound is a reactive acylating agent widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electron-withdrawing effects of the bromine atoms, which enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions.

Properties

IUPAC Name

2,4-dibromobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZHFYGRQWFUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541177
Record name 2,4-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59615-16-6
Record name 2,4-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromobenzoyl chloride can be synthesized through several methods. One common method involves the bromination of benzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods

In an industrial setting, this compound is produced by the chlorination of 2,4-dibromotoluene followed by oxidation. The process involves the use of chlorine gas and a suitable catalyst to achieve the desired product. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: It is employed in the synthesis of potential drug candidates and bioactive molecules.

    Industry: The compound is used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2,4-Dibromobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactions are primarily nucleophilic acyl substitution and electrophilic aromatic substitution .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Bromine vs. Chlorine: Bromine’s larger atomic size and lower electronegativity (compared to chlorine) result in stronger electron-withdrawing effects, increasing the carbonyl’s electrophilicity. This makes this compound more reactive than its dichloro analog (2,4-dichlorobenzoyl chloride) .
  • Fluorine Influence: The presence of fluorine in 2-bromo-4,5-difluorobenzoyl chloride improves metabolic stability and bioavailability, making it suitable for pharmaceutical applications .

Aliphatic vs. Aromatic Chains :

  • Aliphatic analogs like 2,4-dibromobutyryl chloride exhibit lower thermal stability due to the absence of aromatic resonance but are valuable in synthesizing aliphatic esters and amides .

Material Science

  • Polymer Synthesis : The high reactivity of this compound makes it ideal for producing high-performance polymers, such as flame-retardant polyamides.

Agrochemicals

  • Fluorinated analogs like 2-bromo-4,5-difluorobenzoyl chloride are precursors to herbicides, where fluorine atoms improve environmental persistence .

Biological Activity

2,4-Dibromobenzoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial and antifungal properties, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is an acyl chloride derived from 2,4-dibromobenzoic acid. It is synthesized through the reaction of the corresponding benzoic acid with thionyl chloride or oxalyl chloride. The chemical structure is characterized by the presence of two bromine atoms at the 2 and 4 positions of the benzene ring, which significantly influences its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties. The following table summarizes key findings regarding the antibacterial activity against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (mg/L)
This compoundStaphylococcus aureus15.250.125
Escherichia coli13.000.250
Bacillus cereus12.750.125
Pseudomonas aeruginosa11.500.500

These results indicate that compounds derived from this compound exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity. The following studies highlight its efficacy against various fungal strains:

  • Study Findings : A derivative of this compound demonstrated over 780% inhibition of fungal mycelial growth in vitro.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for antifungal activity ranged from 8 to 16 mg/L , indicating effective control over fungal pathogens .

The biological activity of this compound can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes within microbial cells. Molecular docking studies have suggested that this compound interacts with key drug targets in bacteria, enhancing its effectiveness as an antimicrobial agent .

Case Studies

  • Antimicrobial Screening : A comprehensive study evaluated various derivatives of dibromobenzoyl chlorides against a panel of bacteria and fungi. Results indicated that compounds with higher bromination levels exhibited increased antibacterial activity .
  • Comparative Analysis : A comparative study assessed the efficacy of dibromobenzoyl derivatives against standard antibiotics like ampicillin. The results showed that some derivatives had comparable or superior activity against resistant strains .

Q & A

Q. Advanced

  • Solvent Choice: Use anhydrous solvents (e.g., dichloromethane, toluene) and maintain inert conditions (argon/nitrogen purge) .
  • Reagent Drying: Pre-dry glassware and reagents using molecular sieves or P₂O₅ .
  • Monitoring: Employ in situ IR spectroscopy to detect acyl chloride consumption and avoid prolonged exposure to moisture .

What analytical techniques are most effective in characterizing the purity and structural integrity of this compound?

Q. Basic

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm bromine substitution patterns and carbonyl group presence. Example (analogous compound):
    • ¹H NMR (CDCl₃): δ 7.8–8.2 (aromatic protons) .
  • Mass Spectrometry (MS): ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M]⁺ at m/z ~292 for C₇H₃Br₂ClO) .
  • FT-IR: Strong C=O stretch at ~1770 cm⁻¹ and C-Br stretches at 650–500 cm⁻¹ .

How does the electronic effect of bromine substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Q. Advanced

  • Electron-Withdrawing Effects: Bromine at the 2- and 4-positions increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols).
  • Steric Considerations: Ortho-bromine may hinder access to the carbonyl group, reducing reaction rates compared to para-substituted analogs .
  • Case Study: In peptide coupling, this compound exhibits faster activation of carboxylic acids than non-halogenated analogs but slower than nitro-substituted derivatives .

What are the stability challenges of this compound under prolonged storage, and how can they be addressed?

Q. Advanced

  • Degradation Pathways: Hydrolysis to 2,4-dibromobenzoic acid and HCl, or dimerization under heat .
  • Stabilization Methods:
    • Add stabilizers (e.g., 0.1% hydroquinone) to inhibit radical-mediated degradation.
    • Store in amber glass at –20°C for long-term preservation .
  • Quality Control: Monitor purity via HPLC every 3–6 months using a C18 column (mobile phase: acetonitrile/water) .

How can researchers optimize reaction conditions for synthesizing 2,4-dibromobenzamide derivatives?

Q. Advanced

  • Solvent Optimization: Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity of amines.

  • Stoichiometry: Employ a 1:1.2 molar ratio of acyl chloride to amine to minimize side products.

  • Workflow Example:

    StepConditions
    Reaction0°C → RT, 12 hours
    Quenching5% NaHCO₃
    PurificationRecrystallization (EtOH/H₂O)

What are the applications of this compound in synthesizing bioactive molecules?

Q. Advanced

  • Pharmaceutical Intermediates: Used to prepare brominated benzodiazepines or kinase inhibitors, leveraging bromine’s bioisosteric properties .
  • Material Science: Serves as a precursor for liquid crystals or flame-retardant polymers due to bromine’s electron-deficient aromaticity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dibromobenzoyl chloride
Reactant of Route 2
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